Benzene;propan-2-olate;titanium(4+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

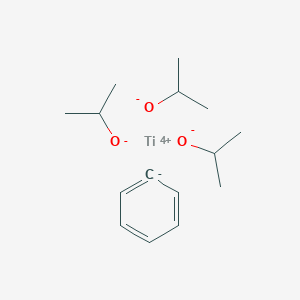

Benzene;propan-2-olate;titanium(4+), also known as titanium tetraisopropanolate or titanium(IV) isopropoxide, is a chemical compound with the formula Ti(C3H7O)4. It is a colorless to light yellow liquid that is widely used in various industrial and scientific applications. This compound is known for its reactivity and versatility, making it valuable in the fields of materials science, chemistry, and engineering .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Titanium tetraisopropanolate is typically synthesized through the reaction of titanium tetrachloride (TiCl4) with isopropanol (C3H8O). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

TiCl4+4C3H8O→Ti(C3H7O)4+4HCl

The reaction is exothermic and requires careful control of temperature and addition rates to ensure the complete conversion of titanium tetrachloride to titanium tetraisopropanolate .

Industrial Production Methods

In industrial settings, titanium tetraisopropanolate is produced in large quantities using continuous flow reactors. The process involves the controlled addition of titanium tetrachloride to a large excess of isopropanol under anhydrous conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Titanium tetraisopropanolate undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form titanium dioxide (TiO2) and isopropanol.

Oxidation: Can be oxidized to form titanium dioxide.

Substitution: Reacts with other alcohols to form different titanium alkoxides.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Oxidation: Oxygen or air.

Substitution: Other alcohols such as methanol or ethanol.

Major Products Formed

Hydrolysis: Titanium dioxide (TiO2) and isopropanol.

Oxidation: Titanium dioxide (TiO2).

Substitution: Different titanium alkoxides depending on the alcohol used.

Applications De Recherche Scientifique

Catalysis in Organic Reactions

Titanium(IV) isopropoxide is widely used as a catalyst in organic synthesis, particularly in:

- Asymmetric Sharpless Epoxidation : This reaction facilitates the conversion of allylic alcohols into epoxides using titanium(IV) isopropoxide as a chiral catalyst, allowing for the production of enantiomerically enriched compounds .

- Polymerization Processes : It acts as a catalyst in the polymerization of various monomers, enhancing the efficiency and selectivity of the reactions.

Precursor for Titanium Dioxide (TiO2)

One of the most significant applications of titanium tetraisopropanolate is its role as a precursor in the synthesis of titanium dioxide, which is extensively used in:

- Pigments : TiO2 serves as a white pigment in paints, coatings, and plastics due to its high refractive index and opacity.

- Photocatalysts : TiO2 exhibits photocatalytic properties that are utilized in environmental applications such as water purification and air treatment .

Thin Film Deposition

Titanium(IV) isopropoxide is employed in the deposition of thin films for various applications:

- Electronics : It is used to create thin films of titanates for electronic devices, including capacitors and sensors.

- Optical Coatings : The compound contributes to the fabrication of optical coatings that enhance light transmission and reduce reflection .

Materials Science

In materials science, titanium tetraisopropanolate has been explored for:

- Synthesis of Porous Titanosilicates : These materials have potential applications in ion-exchange processes, particularly for environmental cleanup efforts involving radioactive waste .

- Hybrid Materials : The compound can form metal oxide/phosphonate hybrids that exhibit unique properties beneficial for catalysis and material enhancement .

Mécanisme D'action

The mechanism of action of titanium tetraisopropanolate involves its ability to act as a Lewis acid, facilitating various chemical reactions. In the presence of water, it undergoes hydrolysis to form titanium dioxide, which is a key component in many industrial and scientific applications. The compound’s reactivity is attributed to the titanium center, which can coordinate with various ligands and undergo substitution reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Titanium(IV) ethoxide: Ti(C2H5O)4

Titanium(IV) butoxide: Ti(C4H9O)4

Titanium(IV) methoxide: Ti(CH3O)4

Uniqueness

Titanium tetraisopropanolate is unique due to its specific reactivity and solubility properties. It is more soluble in organic solvents such as benzene, chloroform, and ether compared to its ethoxide and butoxide counterparts. Additionally, its use in the synthesis of chiral epoxides and biocompatible materials highlights its versatility and importance in various fields .

Propriétés

IUPAC Name |

benzene;propan-2-olate;titanium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3C3H7O.Ti/c1-2-4-6-5-3-1;3*1-3(2)4;/h1-5H;3*3H,1-2H3;/q4*-1;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPUDBCRDXPFCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].C1=CC=[C-]C=C1.[Ti+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432891 |

Source

|

| Record name | Titanium,phenyltripropoxy-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111452-11-0 |

Source

|

| Record name | Titanium,phenyltripropoxy-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.